3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Overview
Description
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable pyridine derivative, followed by cyclization with a triazole-forming reagent . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolo-pyridine derivatives.
Scientific Research Applications
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit certain enzymes or receptors, such as kinases. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- {3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-yl}methanol
Uniqueness
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific substitution pattern and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
3-benzyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-11-6-7-12-15-16-13(17(12)9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKOPCGVFGAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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